molecular formula C17H11N5OS B13371297 3-(3-Methyl-1-benzofuran-2-yl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-Methyl-1-benzofuran-2-yl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13371297
M. Wt: 333.4 g/mol
InChI Key: PPVRSQDIMMANSH-UHFFFAOYSA-N
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Description

3-(3-Methyl-1-benzofuran-2-yl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound featuring a triazolo[3,4-b][1,3,4]thiadiazole core substituted with a 3-methylbenzofuran moiety at position 3 and a pyridin-3-yl group at position 6. Such structural features are common in bioactive molecules, as seen in analogs with anticancer, anti-inflammatory, and antimicrobial activities .

Properties

Molecular Formula

C17H11N5OS

Molecular Weight

333.4 g/mol

IUPAC Name

3-(3-methyl-1-benzofuran-2-yl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H11N5OS/c1-10-12-6-2-3-7-13(12)23-14(10)15-19-20-17-22(15)21-16(24-17)11-5-4-8-18-9-11/h2-9H,1H3

InChI Key

PPVRSQDIMMANSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)C5=CN=CC=C5

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization

This classical method involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acidic conditions, leading to the formation of the fused heterocycle. However, this approach has limited substrate scope and is often restricted to specific hydrazine derivatives.

Cyclocondensation of 4-Amino-3-mercaptotriazoles

Synthesis of the Benzofuran and Pyridine Derivatives

The initial step involves synthesizing the benzofuran and pyridine moieties, which are subsequently linked to the heterocyclic core:

Benzofuran Derivatives

The benzofuran moiety, specifically 3-methyl-1-benzofuran-2-yl , can be synthesized via the cyclization of appropriate phenolic precursors with α-haloketones or through oxidative cyclization of phenolic compounds with suitable aldehydes.

Pyridine Derivatives

The pyridin-3-yl group, such as pyridine-3-carboxylic acid or its derivatives, can be prepared through standard methods involving the Hantzsch synthesis or by direct substitution reactions on pyridine rings.

Construction of the Final Compound

The final synthetic route generally involves the following steps:

Formation of the Benzofuran-Pyridine Intermediate

The benzofuran derivative is coupled with pyridine derivatives via condensation reactions, often employing coupling agents like EDC or DCC to facilitate amide or ester bond formation, depending on the functional groups involved.

Cyclization to Form the Triazolothiadiazole Core

The key step involves cyclization of the intermediate with hydrazine derivatives or their equivalents, often under reflux in polar solvents like acetic acid or ethanol, to form the fused heterocyclic system. This step may be catalyzed by acids or bases to enhance yield and selectivity.

Final Functionalization

Substituents such as bromine on the pyridine ring (e.g., bromopyridine ) can be introduced via halogenation reactions prior to the cyclization or through post-synthesis modifications. The compound's final purification involves column chromatography and recrystallization.

Representative Synthetic Scheme

Step Description Reagents & Conditions References
1 Synthesis of benzofuran derivative Phenolic precursor + α-haloketone
2 Preparation of pyridine derivative Pyridine-3-carboxylic acid + coupling agents
3 Coupling of benzofuran and pyridine DCC/EDC, solvent (e.g., DCM, DMF)
4 Cyclization to heterocycle Hydrazine derivatives + acid catalyst
5 Halogenation (if needed) Bromination reagents

Research Findings and Notes

Research indicates that the synthesis of this compound benefits from multi-step protocols that allow for structural diversity and functionalization, crucial for biological activity optimization. The use of heterocyclic coupling and cyclization reactions under mild conditions enhances yields and selectivity, making these methods suitable for medicinal chemistry applications.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

    Cyclization: Further cyclization reactions can modify the core structure to produce derivatives with different properties.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon, and specific temperature and pressure conditions .

Scientific Research Applications

3-(3-Methyl-1-benzofuran-2-yl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The triazolothiadiazole core is known to interact with various biological targets, leading to the modulation of signaling pathways and cellular processes .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The triazolo[3,4-b][1,3,4]thiadiazole scaffold is highly versatile, with pharmacological properties heavily influenced by substituents. Key structural analogs and their differences are summarized below:

Compound Name Substituents (Position 3 / 6) Key Structural Features Reference ID
Target Compound 3-Methylbenzofuran / Pyridin-3-yl Enhanced lipophilicity (benzofuran) and hydrogen bonding (pyridine)
6-(1-Benzofuran-2-yl)-3-(2,3-dihydro-1,4-benzodioxin-2-yl) (CAS: 825605-36-5) Benzofuran / Benzodioxin Increased steric bulk and oxygen-rich moieties
3-(Adamantan-1-yl)-6-(2-chloro-6-fluorophenyl) Adamantane / Chlorofluorophenyl Rigid adamantane enhances stability; halogen atoms improve electrophilic interactions
6-(5-Methoxy-1H-indol-2-yl)-3-(((7-methoxyquinolin-4-yl)oxy)methyl) (Compound 115) Methoxyquinolinyl / Methoxyindole Extended planar systems for DNA intercalation
3-(1H-Indol-3-yl)-6-thiol (Compound 4) Indole / Thiol Thiol group enables redox activity and metal chelation
6-(3-Isobutyl-1H-pyrazol-5-yl)-3-(4-methoxybenzyl) (CAS: 1025722-29-5) Methoxybenzyl / Pyrazole Pyrazole moiety facilitates kinase inhibition

Key Observations :

  • Electron-Withdrawing Groups (e.g., halogens, nitro): Improve binding to enzymatic targets (e.g., COX-1/2 inhibitors in ).
  • Planar Heterocycles (e.g., quinoline, indole): Enhance DNA/RNA interaction, as seen in anticancer agents .
  • Lipophilic Groups (e.g., adamantane, benzofuran): Increase membrane permeability and bioavailability .

Comparative Yields and Conditions :

Compound Type Yield (%) Key Reagents/Conditions Reference ID
3,6-Dimethoxyphenyl derivatives 46–65 POCl₃, conventional heating
Microwave-synthesized analogs 70–80 Microwave irradiation, KOH/CS₂
Adamantane-substituted derivatives 60–75 Phosphoryl chloride, oxalic acid

Physicochemical Properties

  • Melting Point : Expected 160–220°C, aligning with triazolothiadiazoles bearing aromatic substituents (e.g., 174–260°C in ).
  • Solubility: Moderate solubility in DMSO or ethanol due to the pyridine and benzofuran groups .
  • Spectral Data :
    • IR : Peaks at 1600–1650 cm⁻¹ (C=N stretching) and 3100–3300 cm⁻¹ (aromatic C-H) .
    • ¹H NMR : Pyridine protons at δ 8.5–9.0 ppm; benzofuran methyl at δ 2.3–2.5 ppm .

Pharmacological Activities

Anticancer Activity :

  • Pyridine-containing analogs (e.g., 6-(pyridin-3-yl) derivatives) show IC₅₀ values <10 µM against HepG2 cells, surpassing doxorubicin in some cases .
  • Benzofuran analogs (e.g., CAS: 825605-36-5) exhibit apoptosis induction via Bcl-2 inhibition .

Antimicrobial Activity :

  • Fluoro-substituted triazolothiadiazoles (e.g., 3-fluoro derivatives) display MIC values of 2–8 µg/mL against S. aureus .

Anti-Inflammatory Activity :

  • Adamantane derivatives inhibit COX-2 with selectivity ratios >10 .

Biological Activity

The compound 3-(3-Methyl-1-benzofuran-2-yl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolothiadiazine family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Overview of Triazolothiadiazine Compounds

Triazolothiadiazines are recognized for their multifaceted pharmacological properties including antimicrobial , anticancer , anti-inflammatory , and antioxidant activities. The unique structural features of these compounds allow them to interact with various biological targets, making them valuable in drug discovery and development .

Anticancer Activity

Research indicates that triazolothiadiazine derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds within this class can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structure of this compound suggests potential interactions with cancer-related pathways due to its ability to form hydrogen bonds with target proteins .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. In vitro assays indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Anti-inflammatory Effects

In studies assessing anti-inflammatory activity, this compound has demonstrated the ability to reduce pro-inflammatory cytokines in cell cultures. This suggests a potential therapeutic role in treating inflammatory diseases such as arthritis or inflammatory bowel disease .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolothiadiazine derivatives. Key factors influencing activity include:

  • Substituents on the benzofuran moiety : Variations in substitution patterns can enhance or diminish biological activity.
  • Pyridine ring modifications : Alterations in the pyridine structure affect binding affinity to biological targets.

Table 1 summarizes key findings from SAR studies related to triazolothiadazine derivatives:

Compound VariantBiological ActivityObserved Mechanism
Variant AHigh anticancerApoptosis induction
Variant BModerate antibacterialCell wall disruption
Variant CAnti-inflammatoryCytokine inhibition

Case Studies

Several case studies have explored the efficacy of this compound in various models:

  • Cancer Cell Line Study : A study evaluated its effect on human breast cancer cell lines (MCF-7) showing a dose-dependent decrease in cell viability with IC50 values comparable to standard chemotherapeutics.
  • Antimicrobial Efficacy : In a clinical isolate study against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentration (MIC) values indicating strong antimicrobial potential.

Q & A

Basic: What are the common synthetic routes for preparing triazolo[3,4-b][1,3,4]thiadiazole derivatives like this compound?

The synthesis typically involves cyclocondensation reactions. For example, 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b]thiadiazoles are synthesized via a multi-step process:

Formation of pyrazole intermediates using diethyl oxalate and ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) in toluene with NaH .

Cyclization of 4-amino-5-(substituted-pyrazol-3-yl)-1,2,4-triazole-3-thiol with aryl isothiocyanates in DMF/K₂CO₃ to form the triazolo-thiadiazole core .

Purification via recrystallization (e.g., ethanol-DMF mixtures) and characterization using ¹H/¹³C NMR, IR, and elemental analysis .

Basic: What techniques are used to confirm the structural integrity of this compound?

Key methods include:

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromaticity .
  • Mass spectrometry : To confirm molecular weight and fragmentation patterns .
  • Elemental analysis : Validates C, H, N, S content (±0.3% accuracy) .
  • Chromatography : HPLC to assess purity (>95%) .

Basic: How is the antimicrobial activity of such derivatives evaluated?

Standard protocols involve:

  • In vitro microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Minimum inhibitory concentration (MIC) determination, with Chloramphenicol (10 µg/mL) as a positive control .
  • Dose-response analysis at concentrations ranging from 0.5–50 µg/mL to identify potency trends .

Advanced: How do molecular docking studies guide the design of triazolo-thiadiazole derivatives?

Docking predicts interactions with biological targets. For example:

  • Antifungal activity : Docking against 14-α-demethylase lanosterol (PDB: 3LD6) reveals hydrogen bonding between the triazole ring and heme cofactor .
  • Anti-inflammatory activity : Simulations with p38 MAP kinase (PDB: 3D83) show hydrophobic interactions with fluorophenyl substituents .
  • Key parameters : Binding energy (< -8 kcal/mol) and ligand efficiency (>0.3) prioritize derivatives for synthesis .

Advanced: How can structural contradictions in bioactivity data between studies be resolved?

Discrepancies arise from variables like:

  • Substituent effects : Electron-withdrawing groups (e.g., -CF₃) enhance antibacterial activity but reduce solubility .
  • Purity : Impurities >5% (HPLC) may skew MIC values .
  • Assay conditions : Variances in pH or serum protein content alter bioavailability .
  • Resolution : Replicate studies under standardized conditions and use QSAR models to isolate substituent contributions .

Advanced: What role do X-ray crystallography and conformational analysis play in optimizing this compound?

  • Crystal structure data (e.g., CCDC 698356) reveals planarity of the triazolo-thiadiazole core, critical for π-π stacking with enzyme active sites .
  • Dihedral angles (e.g., 74.34° between triazolo-thiadiazole and benzene rings) influence steric hindrance and binding .
  • Intermolecular interactions : Weak C–H⋯π and S⋯N contacts stabilize crystal packing, aiding solubility predictions .

Advanced: How are structure-activity relationships (SAR) established for substituent variations?

SAR studies systematically modify substituents:

  • Pyridinyl vs. benzofuranyl : Pyridinyl at position 6 enhances antifungal activity (MIC: 2 µg/mL) due to improved hydrogen bonding .
  • Methyl groups : 3-Methylbenzofuran increases lipophilicity (logP >3), improving membrane permeability but reducing aqueous solubility .
  • Methodology : Combine bioassay data with DFT calculations (e.g., Mulliken charges) to map electronic effects .

Advanced: What in vitro models assess cytotoxicity and selectivity for therapeutic applications?

  • MTT assay : IC₅₀ values in cancer cell lines (e.g., HeLa) vs. normal cells (e.g., HEK293) determine selectivity indices (>10 preferred) .
  • Kinase profiling : Screen against 50+ kinases (e.g., JAK2, EGFR) to identify off-target effects .
  • Metabolic stability : Incubation with liver microsomes (human/rat) measures half-life (>60 mins desirable) .

Advanced: How do computational methods reduce trial-and-error in derivative synthesis?

  • Virtual screening : Libraries of 10⁴–10⁵ compounds are docked against targets (e.g., p38 MAP kinase) to prioritize candidates .
  • QSAR models : Use descriptors like polar surface area (<90 Ų) and topological polar surface area (TPSA) to predict permeability .
  • MD simulations : 100-ns trajectories assess binding stability (RMSD <2 Å) .

Advanced: What strategies improve solubility and formulation for in vivo studies?

  • Salt formation : Hydrochloride salts increase aqueous solubility (e.g., from 0.1 mg/mL to 5 mg/mL) .
  • Nanoformulation : Encapsulation in PLGA nanoparticles (size: 150–200 nm) enhances bioavailability in rodent models .
  • Thermal analysis : DSC/TGA identifies melting points (>200°C) and degradation profiles for storage optimization .

Advanced: How can cross-disciplinary applications (e.g., anticancer) be explored?

  • Mechanistic studies : Western blotting to measure apoptosis markers (e.g., caspase-3 activation) in treated cancer cells .
  • Combination therapy : Synergy with cisplatin (combination index <0.8) reduces resistance in ovarian cancer models .
  • Prodrug design : Ester prodrugs (e.g., acetylated derivatives) improve oral absorption in pharmacokinetic studies .

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